molecular formula C11H19Cl2N3O B13618410 Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride

Katalognummer: B13618410
Molekulargewicht: 280.19 g/mol
InChI-Schlüssel: OEQFBTSNNWKCGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding N-oxide, while reduction may yield a fully saturated amine .

Wissenschaftliche Forschungsanwendungen

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C11H19Cl2N3O

Molekulargewicht

280.19 g/mol

IUPAC-Name

N-methyl-1-(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H17N3O.2ClH/c1-12-9-10-3-2-4-13-11(10)14-5-7-15-8-6-14;;/h2-4,12H,5-9H2,1H3;2*1H

InChI-Schlüssel

OEQFBTSNNWKCGR-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(N=CC=C1)N2CCOCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.